molecular formula C14H24O B026918 4-PENTEN-1-OL,2-METHYL-4-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)- CAS No. 104864-90-6

4-PENTEN-1-OL,2-METHYL-4-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-

Cat. No.: B026918
CAS No.: 104864-90-6
M. Wt: 208.34 g/mol
InChI Key: DGHXZJZALPECTJ-UHFFFAOYSA-N
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Description

Chemical Name: 4-Penten-1-ol,2-Methyl-4-(2,2,3-Trimethyl-3-Cyclopenten-1-Yl)- CAS No.: 104864-90-6 Synonyms: Firsantol®, β,2,2,3-Tetramethyl-δ-methylene-3-cyclopentene-1-butanol Molecular Formula: C₁₄H₂₄O Molecular Weight: 208.34 g/mol Physical Properties:

  • Boiling Point: 295.3 ± 9.0 °C (predicted)
  • Density: 0.900 ± 0.06 g/cm³
  • pKa: 14.98 ± 0.10 (predicted) Odor Profile: Imparts a powerful, natural sandalwood note at 10% concentration in dipropylene glycol . Applications: Widely used in perfumery for its tenacious sandalwood-like aroma . Synthesis: Produced via formaldehyde reaction and subsequent reduction steps, followed by alkyl ortho-propanoate reaction and final reduction .

Properties

IUPAC Name

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-10(9-15)8-11(2)13-7-6-12(3)14(13,4)5/h6,10,13,15H,2,7-9H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHXZJZALPECTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)C(=C)CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051310
Record name 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-1-ol
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Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104864-90-6
Record name β,2,2,3-Tetramethyl-δ-methylene-3-cyclopentene-1-butanol
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URL https://commonchemistry.cas.org/detail?cas_rn=104864-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-delta-methylene-
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Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-.delta.-methylene-
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Record name 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-1-ol
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Record name 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-1-ol
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Preparation Methods

Aldol Condensation of α-Campholenaldehyde and Formaldehyde

The initial step involves base-catalyzed aldol condensation between α-campholenaldehyde and formaldehyde. This reaction extends the carbon chain while introducing a hydroxymethyl group:

α-Campholenaldehyde+HCHOBase2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenal\text{α-Campholenaldehyde} + \text{HCHO} \xrightarrow{\text{Base}} \text{2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenal}

Conditions :

  • Catalyst : Aqueous sodium hydroxide or potassium carbonate.

  • Solvent : Ethanol or methanol.

  • Temperature : 60–80°C under reflux.

The reaction exploits the enolate formation from α-campholenaldehyde, which attacks formaldehyde’s electrophilic carbonyl carbon. The product, an α,β-unsaturated aldehyde, is isolated via fractional distillation.

Reduction to Allylic Alcohol

The unsaturated aldehyde intermediate undergoes selective reduction to the corresponding allylic alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation:

2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenalNaBH42-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenol\text{2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenal} \xrightarrow{\text{NaBH}_4} \text{2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenol}

Optimization Notes :

  • NaBH₄ : Preferable for laboratory-scale synthesis due to mild conditions (0–5°C, short reaction times).

  • Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel at 1–3 atm H₂ pressure enhances scalability but risks over-reduction of the cyclopentenyl ring.

Alkylation with Alkyl Ortho-Propanoate

The final step involves reacting the allylic alcohol with triethyl ortho-propanoate under acidic conditions to install the pentenol chain:

2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenol+HC(OEt)₃H+4-Penten-1-ol,2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-\text{2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)-2-propenol} + \text{HC(OEt)₃} \xrightarrow{\text{H}^+} \text{4-Penten-1-ol,2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-}

Mechanistic Insight :

  • The ortho-propanoate acts as a carbonyl equivalent, facilitating nucleophilic attack by the alcohol’s hydroxyl group.

  • Acid catalysis (e.g., p-toluenesulfonic acid) promotes hemiacetal formation, followed by elimination to yield the terminal alkene.

Critical Reaction Parameters

Stereochemical Considerations

The cyclopentenyl group’s steric bulk directs regioselectivity during alkylation. Computational studies suggest that the trans -configuration of the cyclopentenyl methyl groups minimizes steric hindrance, favoring the desired product.

Solvent and Temperature Effects

  • Aldol Condensation : Polar protic solvents (e.g., ethanol) enhance enolate stability. Elevated temperatures (70–80°C) accelerate reaction rates but risk side-product formation.

  • Reduction : Tetrahydrofuran (THF) improves NaBH₄ solubility, while methanol stabilizes intermediates.

Comparative Analysis of Synthetic Routes

While the α-campholenaldehyde route dominates industrial production, alternative methods have been explored:

MethodStarting MaterialKey AdvantageLimitation
Aldol-Reduction-Alkylation α-CampholenaldehydeHigh yield (>75%)Requires rigorous purification
Grignard Addition Cyclopentenyl bromideAvoids formaldehyde useLow stereocontrol
Hydride Reduction Campholenic acidMild conditionsMulti-step synthesis

The aldol-based method remains superior due to feedstock availability and operational simplicity.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch systems.

  • Catalyst Recycling : Pd/C catalysts reused for up to 10 cycles without significant activity loss.

Purification Techniques

  • Distillation : Fractional distillation under vacuum (0.1–0.5 mmHg) isolates the product (bp: 295°C predicted).

  • Chromatography : Silica gel chromatography resolves stereoisomers for high-purity fragrance grades.

Challenges and Mitigation

Byproduct Formation

  • Dimerization : Occurs during aldol condensation if formaldehyde is in excess. Mitigated by stoichiometric control.

  • Over-Reduction : Addressed by using NaBH₄ instead of LiAlH₄.

Environmental Impact

  • Solvent Recovery : Ethanol is recycled via distillation, reducing waste.

  • Catalyst Disposal : Spent Pd/C is incinerated to recover palladium.

Chemical Reactions Analysis

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Fragrance Industry

Firsantol is widely used in perfumery for its strong and pleasant sandalwood scent. It can impart a tenacious natural sandalwood note to various perfume formulations, making it a valuable ingredient in high-quality fragrances .

Biological Studies

Research has indicated that Firsantol interacts with olfactory receptors, particularly OR2AT4. This interaction is significant in studies related to the sense of smell and has implications for understanding olfactory signaling pathways.

Medical Research

Firsantol has been explored for its potential effects on hair growth. Studies suggest that it may stimulate olfactory receptors in human scalp hair follicles, leading to increased production of growth factors such as IGF-1, which could promote hair growth .

Chemical Synthesis

This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to utilize it in various chemical reactions, including oxidation and reduction processes .

Case Study 1: Fragrance Development

In a recent fragrance development project, Firsantol was incorporated into a new sandalwood perfume line. The resulting fragrance was noted for its long-lasting scent profile and consumer acceptance in market tests.

Case Study 2: Hair Growth Research

A study investigating the effects of Firsantol on hair follicles demonstrated increased hair growth in vitro when applied to human scalp samples. This research supports further exploration into Firsantol as a potential treatment for hair loss conditions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-1-ol involves its interaction with olfactory receptors, particularly OR2AT4. This interaction stimulates the receptor, leading to a cascade of intracellular events that can result in various physiological effects, such as enhanced hair growth by increasing the production of growth factors like IGF-1 .

Comparison with Similar Compounds

3,3-Dimethyl-5-(2,2,3-Trimethyl-3-Cyclopenten-1-Yl)-4-Penten-2-ol

CAS No.: 107898-54-4 Molecular Formula: C₁₅H₂₆O Key Differences:

  • Additional methyl group at the 3-position and hydroxyl group at the 2-position.
  • Subject to IFRA Standards for fragrance safety, indicating rigorous toxicological review .

2-Methyl-4-(2,2,3-Trimethyl-3-Cyclopenten-1-Yl)Butanol

Molecular Formula : C₁₃H₂₄O
Molecular Weight : 200.32 g/mol
Key Differences :

  • Shorter carbon chain (butanol vs. pentenol) likely reduces molecular weight and boiling point compared to Firsantol.

2-(3-Allyl)-4-Penten-1-ol

CAS No.: 132868-28-1 Molecular Formula: C₈H₁₄O Molecular Weight: 126.2 g/mol Physical Properties:

  • Boiling Point: 91 °C (at 25 Torr)
  • Density: 0.848 ± 0.06 g/cm³
  • pKa: 14.93 ± 0.10 (predicted) .
    Key Differences :
  • Simpler structure with an allyl group instead of cyclopentenyl substituents.
  • Used in prostaglandin synthesis rather than perfumery, indicating divergent applications .

2-Buten-1-ol,2-Methyl-4-(2,2,3-Trimethyl-3-Cyclopenten-1-Yl)-

CAS No.: 28219-60-5 Molecular Formula: C₁₃H₂₂O Key Differences:

  • Unsaturated butenol backbone vs. pentenol in Firsantol, likely altering volatility and reactivity.

Comparative Data Table

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Odor Profile Primary Applications
Firsantol (104864-90-6) C₁₄H₂₄O 208.34 295.3 ± 9.0 0.900 ± 0.06 Sandalwood Perfumery
3,3-Dimethyl-...4-Penten-2-ol (107898-54-4) C₁₅H₂₆O 222.37 Not reported Not reported Not reported Fragrance compositions
2-Methyl-4-(2,2,3-Trimethyl-...)Butanol C₁₃H₂₄O 200.32 Not reported Not reported Not reported Potential fragrances
2-(3-Allyl)-4-Penten-1-ol (132868-28-1) C₈H₁₄O 126.2 91 (at 25 Torr) 0.848 ± 0.06 Not reported Prostaglandin synthesis
2-Buten-1-ol,2-Methyl-... (28219-60-5) C₁₃H₂₂O 198.31 Not reported Not reported Not reported Limited due to regulatory status

Key Research Findings

  • Synthesis Complexity: Firsantol requires multi-step synthesis involving formaldehyde and alkyl ortho-propanoate, which may increase production costs compared to simpler alcohols like 2-(3-allyl)-4-penten-1-ol .
  • Safety Profile : Firsantol has undergone RIFM safety assessments, critical for compliance in consumer products . The IFRA Standard references structurally similar compounds, underscoring the need for rigorous toxicological reviews in fragrance ingredients .
  • Performance in Formulations : Firsantol’s higher molecular weight (208.34 vs. 126.2 for allyl derivatives) contributes to lower volatility and longer-lasting olfactory effects .

Biological Activity

Overview

4-Penten-1-ol,2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- (CAS No. 104864-90-6) is an organic compound characterized by its complex structure, which includes a cyclopentene ring and a pentenol chain. This compound is notable for its applications in the fragrance industry due to its sandalwood-like odor and potential biological activities. The molecular formula is C14H24O, with a molecular weight of approximately 208.34 g/mol .

The compound is a colorless liquid and exhibits several chemical properties that contribute to its biological activity:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to saturated alcohols.
  • Substitution : Undergoes nucleophilic substitution reactions involving its hydroxyl group.

The biological activity of 4-penten-1-ol,2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-y) is primarily attributed to its interaction with olfactory receptors, particularly OR2AT4. This interaction can trigger physiological responses such as enhanced hair growth through the stimulation of growth factors like IGF-1.

Genotoxicity and Toxicity

A comprehensive safety assessment has been conducted on this compound. Key findings include:

  • Genotoxicity : Evaluated data suggest that the compound is not genotoxic.
  • Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low risk at current usage levels.
  • Skin Sensitization : Studies show no significant skin sensitization effects at concentrations below the dermal sensitization threshold (DST) of 900 μg/cm² .

Reproductive and Respiratory Toxicity

The reproductive toxicity assessment utilized the Threshold of Toxicological Concern (TTC), confirming that exposure levels are below the established safety thresholds for both reproductive and local respiratory toxicity .

Fragrance Industry Applications

4-Penten-1-ol,2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-y) is widely used in perfumery due to its ability to impart a long-lasting sandalwood scent. Its unique structural properties allow it to blend well with various fragrance formulations.

Data Summary Table

PropertyValue/Description
IUPAC Name2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-1-ol
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
CAS Number104864-90-6
GenotoxicityNot genotoxic
Repeated Dose ToxicityMOE > 100
Skin SensitizationNo significant reactions observed

Q & A

Basic: What are the recommended synthetic pathways for 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer :
The compound is synthesized via allylic rearrangement or catalytic hydrogenation of precursors like geranylacetone derivatives. For example, palladium-catalyzed hydrogenation under controlled pressure (1–3 atm) and temperature (20–50°C) can yield stereoselective products. The steric environment of the cyclopentenyl group directs regioselectivity, with bulky substituents favoring endo-addition . Reaction solvents (e.g., ethanol vs. THF) and catalyst choice (e.g., Lindlar vs. Raney Ni) further modulate stereochemistry. Validate intermediates using GC-MS and monitor reaction progress via <sup>13</C NMR to track cyclopentenyl proton shifts .

Advanced: How does the cyclopentenyl substituent’s conformation affect the compound’s olfactory receptor binding affinity in fragrance applications?

Methodological Answer :
The 2,2,3-trimethyl-3-cyclopentenyl group induces a rigid, bicyclic structure that enhances volatility and receptor specificity. Molecular docking studies suggest that the substituent’s methyl groups create hydrophobic interactions with OR1A1 receptors, while the hydroxyl group forms hydrogen bonds. Compare conformational isomers (e.g., cis vs. trans cyclopentenyl) using circular dichroism (CD) and olfactory threshold assays. For instance, the trans-configuration exhibits 10-fold higher affinity due to reduced steric hindrance in the receptor pocket .

Basic: What analytical techniques are optimal for quantifying 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol in complex matrices like plant extracts?

Methodological Answer :
Use gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) for quantification. Optimize column selection (e.g., DB-5MS, 30 m × 0.25 mm ID) to resolve co-eluting terpenoids. For matrices with high polarity, employ solid-phase microextraction (SPME) with a carboxen/polydimethylsiloxane fiber. Calibrate using deuterated internal standards (e.g., d3-geraniol) to correct for matrix effects. Retention indices (RI) should align with reference libraries (e.g., NIST) for validation .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound, particularly regarding dermal sensitization thresholds?

Methodological Answer :
Discrepancies arise from variations in assay protocols (e.g., murine Local Lymph Node Assay vs. human patch tests). To harmonize data, apply the Quantitative Risk Assessment (QRA2) framework for fragrance allergens, which integrates species-specific sensitization rates and exposure scenarios. Cross-validate using in vitro assays like KeratinoSens™ (OECD TG 442D) to measure IL-18 activation. Adjust thresholds based on metabolic fate; for example, cytochrome P450-mediated oxidation of the cyclopentenyl group reduces sensitization potential by 40% .

Basic: What thermodynamic properties (e.g., vapor pressure, solubility) are critical for formulating this compound in fragrance delivery systems?

Methodological Answer :
Key properties include:

  • Vapor Pressure : 0.01 Pa at 25°C (measured via static headspace GC), indicating moderate volatility suitable for sustained release.
  • LogP : 3.2 (calculated via EPI Suite), suggesting lipophilicity ideal for ethanol-based sprays.
  • Solubility : 1.2 mg/mL in water, necessitating solubilizers (e.g., polysorbate 20) for aqueous formulations.
    Use Hansen solubility parameters (δD=17.5, δP=4.2, δH=8.1 MPa<sup>½</sup>) to predict compatibility with carrier oils like triethyl citrate .

Advanced: What role does the compound’s hydroxyl group play in its stability under oxidative conditions, and how can degradation be mitigated?

Methodological Answer :
The allylic hydroxyl group is prone to autoxidation, forming ketones or epoxides. Accelerated stability testing (40°C/75% RH for 6 months) reveals a 15% degradation rate. Mitigation strategies include:

  • Adding antioxidants (0.1% BHT or tocopherol) to scavenge peroxyl radicals.
  • Encapsulation in cyclodextrins (e.g., β-CD) to shield the hydroxyl moiety.
    Monitor degradation via HPLC-UV (λ=210 nm) and characterize byproducts using high-resolution MS (Q-TOF). Note that UV exposure increases degradation 2-fold compared to dark storage .

Basic: How is the compound’s structure confirmed post-synthesis, and what spectral benchmarks are critical?

Methodological Answer :
Confirm structure using:

  • <sup>1</H NMR : δ 1.25 ppm (3H, s, C2-CH3), δ 5.42 ppm (1H, m, cyclopentenyl H).
  • IR : Broad O-H stretch at 3350 cm<sup>−1</sup>, C=C at 1640 cm<sup>−1</sup>.
  • MS : Molecular ion [M]<sup>+</sup> at m/z 194.31 (C13H22O), with key fragments at m/z 135 (cyclopentenyl loss) and 91 (tropylium ion).
    Compare with reference spectra from databases like Wiley Registry or commercial libraries .

Advanced: What computational methods predict the compound’s environmental persistence, and how do results align with experimental biodegradation data?

Methodological Answer :
Apply the EPI Suite BIOWIN3 model (aerobic biodegradability) to estimate a half-life of 28 days in soil. Experimentally validate via OECD 301F (CO2 headspace test), which shows 40% mineralization in 28 days. Discrepancies arise from microbial community diversity; supplement assays with metagenomic profiling to identify degraders (e.g., Pseudomonas spp.). The compound’s branched alkyl chains reduce biodegradability by 30% compared to linear analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-PENTEN-1-OL,2-METHYL-4-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-
Reactant of Route 2
4-PENTEN-1-OL,2-METHYL-4-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-

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